molecular formula C₂₀H₂₄O₆ B1147287 3,6-Bis-O-benzyl-D,L-myo-inositol CAS No. 111408-68-5

3,6-Bis-O-benzyl-D,L-myo-inositol

Cat. No.: B1147287
CAS No.: 111408-68-5
M. Wt: 360.4
InChI Key:
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Description

3,6-Bis-O-benzyl-D,L-myo-inositol: is a derivative of myo-inositol, a type of sugar alcohol. This compound is characterized by the presence of benzyl groups attached to the 3rd and 6th positions of the myo-inositol ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis-O-benzyl-D,L-myo-inositol typically involves multiple steps. One common method is the benzylation of D,L-myo-inositol. The process begins with the protection of hydroxyl groups, followed by selective benzylation at the 3rd and 6th positions. The reaction conditions often involve the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,6-Bis-O-benzyl-D,L-myo-inositol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohols, while reduction can produce dihydroxy derivatives .

Mechanism of Action

The mechanism of action of 3,6-Bis-O-benzyl-D,L-myo-inositol involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in inositol phosphate metabolism. The benzyl groups enhance its lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets .

Comparison with Similar Compounds

  • 2,3,4,5,6-Penta-O-benzyl-myo-inositol
  • 1,2,3,4,5,6-Hexa-O-benzyl-myo-inositol
  • 3,6-Di-O-benzyl-D-myo-inositol

Uniqueness: 3,6-Bis-O-benzyl-D,L-myo-inositol is unique due to its selective benzylation at the 3rd and 6th positions, which imparts distinct chemical properties. This selective modification allows for specific interactions in biological systems and makes it a valuable tool in research .

Properties

CAS No.

111408-68-5

Molecular Formula

C₂₀H₂₄O₆

Molecular Weight

360.4

Synonyms

3,6-Bis-O-(phenylmethyl)-D,L-myo-inositol

Origin of Product

United States

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